![molecular formula C10H10OS B8736672 2-(Benzo[b]thiophen-6-yl)ethanol](/img/structure/B8736672.png)
2-(Benzo[b]thiophen-6-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[b]thiophen-6-yl)ethanol is an organic compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes are known for their aromatic properties and are found in various natural and synthetic sources. This compound has a molecular formula of C10H10OS and is characterized by the presence of a thiophene ring fused to a benzene ring, with an ethanol group attached to the sixth position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-6-ethanol can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of benzo[b]thiophene-6-ethanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium complexes, can enhance the efficiency of the synthesis process . Additionally, environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, have been developed to produce thiophene derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), organolithium reagents (RLi), Grignard reagents (RMgX).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophenes .
Scientific Research Applications
2-(Benzo[b]thiophen-6-yl)ethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-6-ethanol involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to inhibit lipid peroxidation and act as potassium channel openers . The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions and leading to therapeutic effects .
Comparison with Similar Compounds
2-(Benzo[b]thiophen-6-yl)ethanol can be compared with other similar compounds, such as:
Benzothiophene: An aromatic compound with a similar structure but lacking the ethanol group.
Thiophene: A simpler sulfur-containing heterocycle with a five-membered ring.
Benzofuran: An oxygen-containing analog of benzothiophene with a furan ring fused to a benzene ring.
The uniqueness of benzo[b]thiophene-6-ethanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
2-(1-benzothiophen-6-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,11H,3,5H2 |
InChI Key |
NANZJLLIORBGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

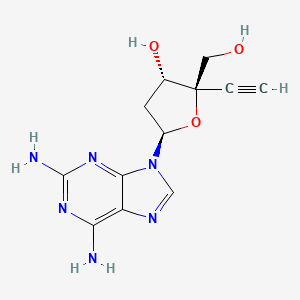

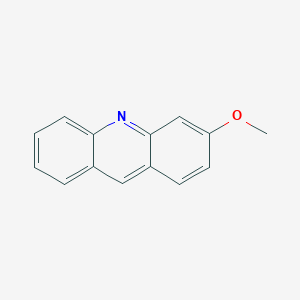
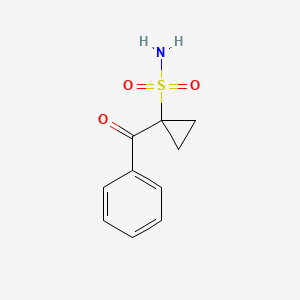
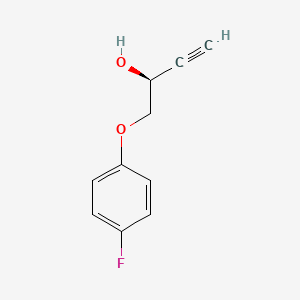
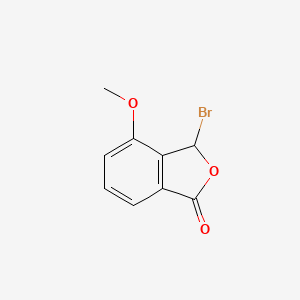
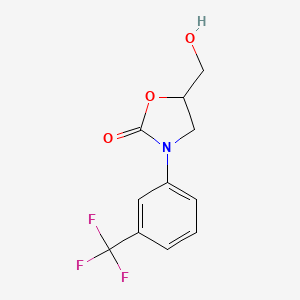

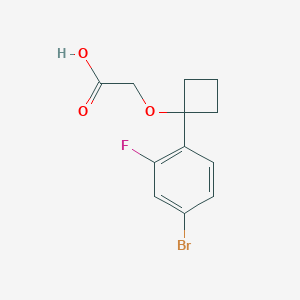
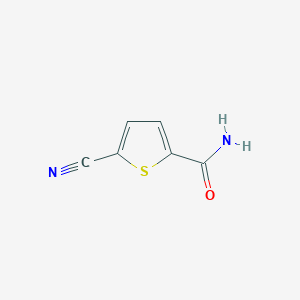
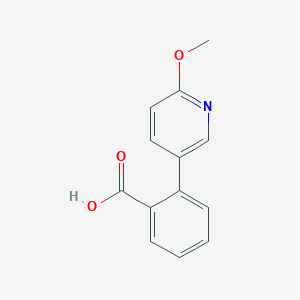
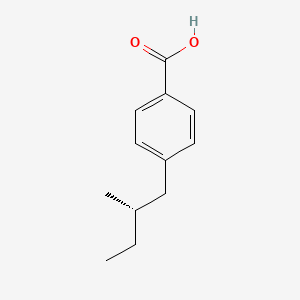
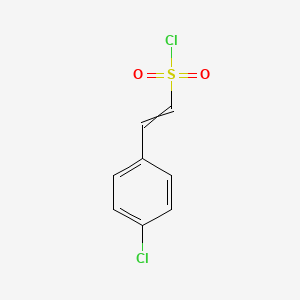
![3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol](/img/structure/B8736690.png)
